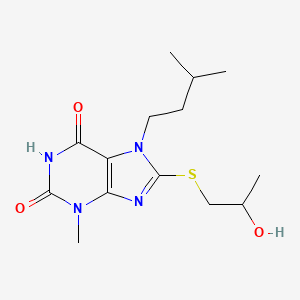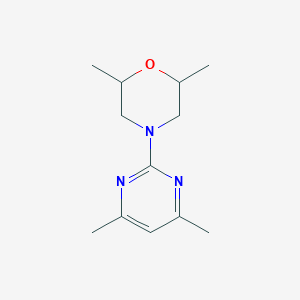
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a morpholine ring substituted with dimethyl groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of ethanol as a solvent and heating the reaction mixture to reflux . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine reacts with the morpholine ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives and morpholine derivatives, such as:
- 2-Amino-4,6-dimethylpyrimidine
- 2,6-Dimethylmorpholine
- Pyrimidinyl Schiff bases
Uniqueness
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to the combination of the pyrimidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Propiedades
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-5-9(2)14-12(13-8)15-6-10(3)16-11(4)7-15/h5,10-11H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBLDEOSFHRALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
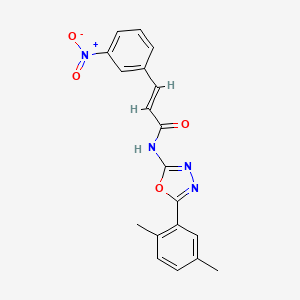
![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)
![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)
![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)
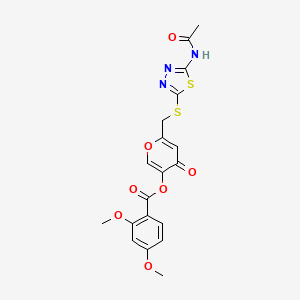
![4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2628762.png)
![5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2628763.png)
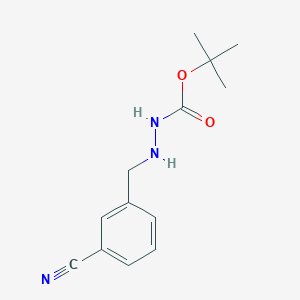
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)
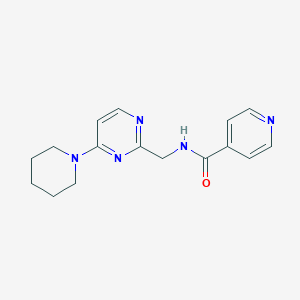
![2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2628768.png)
